molecular formula C6H6BrN3O2 B1356979 N-(5-Bromo-4-methylpyridin-2-yl)nitramide CAS No. 923929-10-6

N-(5-Bromo-4-methylpyridin-2-yl)nitramide

Katalognummer B1356979
CAS-Nummer: 923929-10-6
Molekulargewicht: 232.03 g/mol
InChI-Schlüssel: KQIBJJQDCWPIKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of N-(5-Bromo-4-methylpyridin-2-yl)nitramide can be represented by the InChI string: InChI=1S/C8H9BrN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) . The compound has a molecular weight of 232.03 g/mol.


Physical And Chemical Properties Analysis

N-(5-Bromo-4-methylpyridin-2-yl)nitramide has a molecular weight of 232.03 g/mol. Other physical and chemical properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be computed .

Wissenschaftliche Forschungsanwendungen

Behavioral Pharmacology

N-(5-Bromo-4-methylpyridin-2-yl)nitramide has been studied in the context of its potential in treating anxiety and affective disorders. The compound has demonstrated anxiolytic activity in various animal models, such as guinea pig pups, pigeons, and guinea pigs, although the results in squirrel monkeys were not as pronounced. Its antidepressant efficacy has been demonstrated in several paradigms, indicating its potential utility for 5-HT1B antagonists in the treatment of both anxiety and affective disorders (Hudzik et al., 2003).

Pharmacokinetics, Pharmacodynamics, and Toxicology of NPS

The study reviews the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including a substance structurally similar to N-(5-Bromo-4-methylpyridin-2-yl)nitramide. The clinical effects of these substances are comparable to common illicit drugs like amphetamine and MDMA, and their toxicity can be managed by existing treatment guidelines. However, further research is needed due to the emergence of large knowledge gaps, especially for substances that have not been included in monitoring programs or other studies (Nugteren-van Lonkhuyzen et al., 2015).

DNA-Binding Interactions

Cationic porphyrins, which are structurally similar to N-(5-Bromo-4-methylpyridin-2-yl)nitramide, have been investigated for their DNA-binding interactions, due to their potential therapeutic applications. These interactions are influenced by Coulombic interactions, van der Waals’ forces, hydrophobic effects, and steric constraints. The binding mode of these compounds depends on the DNA substrate and the base composition. This research provides insights into the potential applications of similar compounds in therapeutic settings (McMillin et al., 2005).

Novel Brominated Flame Retardants

The compound has been studied in the context of novel brominated flame retardants (NBFRs), where its occurrence in indoor air, dust, consumer goods, and food was reviewed. The review emphasizes the need for further research on the occurrence, environmental fate, and toxicity of NBFRs, including substances similar to N-(5-Bromo-4-methylpyridin-2-yl)nitramide, to protect public health and address the large knowledge gaps for NBFRs that are not included in any monitoring programs (Zuiderveen et al., 2020).

Safety And Hazards

The safety and hazards associated with N-(5-Bromo-4-methylpyridin-2-yl)nitramide are not well-documented. It is recommended to handle this compound with care and use appropriate personal protective equipment .

Eigenschaften

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-4-2-6(9-10(11)12)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIBJJQDCWPIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581128
Record name N-(5-Bromo-4-methylpyridin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methylpyridin-2-yl)nitramide

CAS RN

923929-10-6
Record name N-(5-Bromo-4-methylpyridin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.